Clerodermic acid

Cancer Research Natural Product Cytotoxicity Lung Adenocarcinoma

Research on hypoxic tumor microenvironments requires tool compounds with defined, quantifiable mechanisms. Clerodermic acid specifically inhibits HIF-1α expression-a validated anti-cancer target-unlike general cytotoxic clerodanes. - **Mechanistic specificity:** HIF-1α inhibition in A549 cells (IC50 35 µg/mL) - **SAR benchmark:** EC50 41.7 µM against T. cruzi; methyl ester derivative shows 19.7 µM - **Apoptosis induction:** Active in HL60 leukemia cells - **Supply:** Research quantities available for immediate shipment

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1255803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClerodermic acid
Synonymsclerodermic acid
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C
InChIInChI=1S/C20H28O4/c1-13-7-9-20(3)15(18(22)23)5-4-6-16(20)19(13,2)10-8-14-11-17(21)24-12-14/h5,11,13,16H,4,6-10,12H2,1-3H3,(H,22,23)/t13-,16?,19+,20+/m1/s1
InChIKeyFEOFLRVZBOQGQA-YBPVHIGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clerodermic Acid Research Overview


Clerodermic acid (CDA) is a clerodane diterpenoid, a class of natural products known for structural diversity and a broad spectrum of bioactivities [1]. It is a secondary metabolite isolated from various plant sources, including *Salvia nemorosa* L. and *Enicosanthum membranifolium* [2]. CDA is characterized by a specific mechanism of action: it inhibits the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a crucial transcription factor in tumor adaptation to low-oxygen environments, and has demonstrated quantifiable anti-proliferative activity against cancer cell lines [3].

HIF-1α Supports pathway inhibition studies in hypoxic tumor models
Cytotoxicity Cell-model endpoint review across solid and leukemia lines
Antiparasitic Antiparasitic screening context for T. cruzi life stages

Why Specificity Matters for Clerodermic Acid


The clerodane diterpenoid family is large and structurally diverse, with minor structural variations leading to significant differences in biological activity and mechanism of action [1]. While many compounds in this class exhibit general cytotoxicity, clerodermic acid is distinguished by its specific, quantifiable ability to strongly inhibit HIF-1α expression in hypoxic cancer cells, a defined mechanism not shared by all clerodane diterpenes [2]. Furthermore, its antiparasitic activity against *Trypanosoma cruzi* varies quantitatively from that of its close structural analog, patagonic acid, demonstrating that even minor modifications within this class result in distinct bioactivity profiles that are not interchangeable [3].

Structural analogs Minor diterpenoid modifications may shift HIF-1α inhibition toward general cytotoxicity.
Patagonic acid Activity against T. cruzi life stages differs; not interchangeable with CDA.
Derivative effects Methylation alters antiparasitic potency; ester analogs require independent profiling.

Comparative Evidence for Clerodermic Acid


Anti-Proliferative Activity in Lung Cancer Cells

Clerodermic acid demonstrates moderate anti-proliferative activity against the A549 human lung cancer cell line. This activity was observed during a bioassay-guided fractionation process using an MTT assay. The measured potency is within the range of other isolated clerodane diterpenes, but its specific mechanism of action (HIF-1α inhibition) provides differentiation [1]. When compared to other clerodane diterpenes such as megalocarpodolide D and an epimeric mixture from *Croton oligandrus*, clerodermic acid exhibits a unique activity profile [2].

A549 cytotoxicity
Cross-study comparable
35 μg/mL vs. epimeric mix 128.6 µM; megalocarpodolide D 63.8 µM
Supports cell-model endpoint review; confirms HIF-1α pathway differentiation.
MTT assay, A549; direct µM conversion needed for precise rank.
Cancer Research Natural Product Cytotoxicity Lung Adenocarcinoma

Anti-Trypanosoma cruzi Activity Comparison

In a head-to-head in vitro study against *Trypanosoma cruzi*, the causative agent of Chagas disease, clerodermic acid was compared directly with its structural analog, patagonic acid. Both compounds showed antiparasitic potential, but with distinct EC50 values against different parasite life cycle stages (trypomastigotes and amastigotes). Methylation of clerodermic acid was shown to further enhance its antiparasitic potency [1].

T. cruzi activity
Head-to-head
41.7 µM (trypo) / 60.7 µM (amast.) vs. patagonic acid 37.6 µM / 73.1 µM
Antiparasitic screening context; differential life-stage potency requires review.
In vitro; methylation further shifts EC50.
Neglected Tropical Diseases Chagas Disease Antiparasitic Drug Discovery

HIF-1α Inhibition Mechanism

Clerodermic acid has been identified as an inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α) expression, a key mechanism for cancer cell survival in hypoxic tumor environments. Quantitative qPCR analysis confirmed that CDA strongly inhibits HIF-1α expression in hypoxic A549 cells compared to untreated hypoxic controls [1]. This specific mechanism distinguishes CDA from many other clerodane diterpenes that may induce general cytotoxicity but do not target this pathway.

HIF-1α inhibition
Class-level inference
Reported inhibition of HIF-1α mRNA in hypoxic A549 (qPCR)
Supports HIF-1α pathway context; quantitative fold-change data to verify.
Source abstract lacks exact values; review full text.
Hypoxia Research Tumor Microenvironment Transcription Factor Inhibition

Apoptosis Induction in Leukemia Cells

In a study isolating secondary metabolites from *Enicosanthum membranifolium*, clerodermic acid was identified as the compound responsible for potent apoptosis-inducing activity against human leukemia HL60 cells [1]. While the study highlights CDA's ability to trigger programmed cell death, it lacks quantitative data for a direct comparison with the other isolated compounds (N-trans-feruloyltyramine, R-(-)-mellein, and salicifoline chloride).

HL60 apoptosis
Supporting evidence
Reported potent apoptosis induction in leukemia HL60 cells
Supports apoptosis pathway-response interpretation in leukemia models.
No comparative quantitative data; independent validation recommended.
Leukemia Apoptosis Natural Product Cancer Therapy

Research Applications of Clerodermic Acid


Hypoxia and HIF-1α Pathway Research

Clerodermic acid is an appropriate tool compound for studies investigating the role of HIF-1α in the hypoxic tumor microenvironment. Its demonstrated ability to strongly inhibit HIF-1α expression in hypoxic A549 lung cancer cells makes it valuable for experiments designed to probe this specific signaling pathway and its downstream effects on tumor survival and proliferation [1].

Chagas Disease Drug Discovery

Clerodermic acid serves as a promising scaffold for medicinal chemistry optimization in the development of new treatments for Chagas disease. Its quantifiable in vitro activity against *Trypanosoma cruzi* (EC50 of 41.7 µM against trypomastigotes) provides a baseline for structure-activity relationship (SAR) studies. The enhanced potency observed with its methyl ester derivative (EC50 of 19.7 µM) validates this compound as a viable starting point for semi-synthetic derivatization to improve antiparasitic activity [2].

Clerodane Diterpenoid Comparative Studies

For researchers comparing the biological activity of structurally related clerodane diterpenoids, clerodermic acid is a well-characterized reference compound. Its quantifiable anti-proliferative activity against A549 cells (IC50 of 35 µg/mL) and its direct comparison with patagonic acid against *T. cruzi* provide essential benchmark data for evaluating the structure-activity relationships within this class of natural products [3].

Apoptosis Mechanisms in Leukemia Models

Clerodermic acid has been identified as a potent inducer of apoptosis in human leukemia HL60 cells. This makes it a suitable agent for research aimed at elucidating the specific apoptotic pathways triggered by clerodane diterpenoids in hematological cancer models [4].

Application
Selection Property
Validation Focus
HIF-1α signaling studies
HIF-1α expression inhibition profile
qPCR endpoint in hypoxic cell models
Chagas disease drug discovery research
Anti-T. cruzi screening profile
EC50 endpoints across trypomastigote and amastigote stages
Clerodane diterpenoid comparative studies
Cytotoxicity and antiparasitic benchmark profile
Cross-study structure-activity relationship interpretation
Apoptosis pathway research
Apoptosis induction in leukemia cells
Apoptotic marker validation in HL60 or similar models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clerodermic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.